molecular formula C17H18O4 B3132099 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid CAS No. 36418-96-9

3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid

Cat. No.: B3132099
CAS No.: 36418-96-9
M. Wt: 286.32 g/mol
InChI Key: SZORHBHYQVTEEP-UHFFFAOYSA-N
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Description

3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C17H18O4 It is a derivative of phenylpropanoic acid, characterized by the presence of benzyloxy and methoxy substituents on the phenyl ring

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as phenylpropanoic acids , which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . These compounds are known to interact with various biological targets, depending on their specific functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Intermediate: The first step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the benzyloxy intermediate.

    Reduction and Carboxylation: The benzyloxy intermediate is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to form the corresponding alcohol. This alcohol is subsequently carboxylated using carbon dioxide (CO2) under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Functionalized derivatives with different substituents

Scientific Research Applications

3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)propanoic acid
  • 4-Methoxyphenylpropanoic acid
  • 3-(4-Methoxyphenyl)propanoic acid

Uniqueness

3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(4-methoxy-3-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-15-9-7-13(8-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-7,9,11H,8,10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZORHBHYQVTEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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